3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride
Description
3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride (CAS 1060817-67-5) is a quinazoline derivative with the molecular formula C₁₀H₉ClN₂O₃ and a molecular weight of 240.65 g/mol . It is cataloged as a building block for chemical synthesis, suggesting utility in medicinal chemistry or materials science. The compound features a bicyclic quinazoline core substituted with a methyl group at position 3, a ketone at position 4, and a carboxylic acid at position 7, with a hydrochloride salt enhancing solubility .
Properties
IUPAC Name |
3-methyl-4-oxoquinazoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.ClH/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13;/h2-5H,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNAXUVKIJHYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-76-0 | |
| Record name | 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-methyl-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline ring system. The methyl group is introduced via methylation reactions, and the carboxylic acid group is added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .
Biological Activity
3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C10H8N2O3·HCl
- CAS Number : 1609403-76-0
- Molecular Weight : 232.64 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : Combining anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring.
- Methylation : Introducing a methyl group through methylation reactions.
- Carboxylation : Adding a carboxylic acid group via carboxylation reactions.
Industrial production often employs continuous flow reactors and advanced purification techniques to enhance yield and purity .
Biological Activities
Quinazoline derivatives, including this compound, exhibit a range of biological activities:
Anticancer Activity
Research has indicated that quinazoline derivatives possess significant anticancer properties. For instance:
- In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells using the MTT assay. The results demonstrated that these compounds could inhibit cell proliferation effectively .
Antimicrobial Properties
Quinazolines have shown promising antimicrobial activity against various pathogens:
- Antibacterial Activity : Certain derivatives have been tested for their ability to combat Gram-positive and Gram-negative bacteria. Structure-activity relationships suggest that modifications in the quinazoline structure can enhance antibacterial efficacy .
Case Studies
- Antitumor Activity :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinazoline derivatives, including 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Quinazoline derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival . For instance, studies have demonstrated that modifications in the quinazoline structure can enhance its potency against particular cancer types.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of quinazoline derivatives. Preliminary studies suggest that these compounds may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agrochemical Applications
Herbicidal Activity
Quinazoline derivatives have been explored for their herbicidal properties. Research has shown that certain modifications to the quinazoline structure can enhance herbicidal activity against specific weed species. This application is particularly relevant in developing environmentally friendly herbicides that target unwanted vegetation without harming crops .
Synthesis of Novel Compounds
Building Block for Drug Development
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex structures with potential pharmacological activities. For example, it can undergo various chemical reactions such as oxidation, reduction, and substitution to yield new derivatives with tailored biological activities .
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinazoline derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibiotic agent . -
Cytotoxicity Assay on Cancer Cell Lines
In a study featured in Cancer Letters, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it effectively inhibited cell proliferation at micromolar concentrations, making it a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Core Heterocyclic Scaffold
Substituents and Solubility
- Quinazoline derivative : Carboxylic acid group at position 7 improves water solubility via hydrochloride salt formation .
- Imidazo-tetrazine derivatives: Esters (e.g., IIIa–IIIh) and amides (e.g., IVa–IVi) with aminoalkyl side chains further enhance solubility (e.g., IIIa: 266.1127 g/mol, C₁₀H₁₄N₆O₃) and bioavailability .
Antitumor Efficacy
- Imidazo-tetrazine derivatives :
- Quinazoline hydrochloride: No direct antitumor data provided, but quinazoline analogs are known for kinase inhibition (e.g., EGFR inhibitors) .
Mechanism of Action
- Imidazo-tetrazine derivatives : DNA alkylating agents, similar to temozolomide, inducing guanine methylation and apoptosis .
- Quinazoline derivatives : Typically target ATP-binding pockets of kinases (e.g., EGFR, VEGFR) .
Physicochemical Properties
Research Implications
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis of this quinazoline derivative typically involves multi-step reactions, including cyclization, oxidation, and acidification. Key steps may include:
- Cyclization of precursor amines with carbonyl compounds under acidic conditions.
- Selective oxidation to introduce the 4-oxo group.
- Carboxylic acid functionalization followed by hydrochloride salt formation.
Optimization strategies:
- Design of Experiments (DOE): Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) and reduce experimental iterations .
- Computational reaction path searches: Employ quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediate stability, as demonstrated by ICReDD’s workflow .
- Feedback loops: Integrate experimental data with computational models to iteratively refine reaction conditions .
Advanced: How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?
Answer:
Advanced computational methods enable:
- Transition state analysis: Identify energy barriers for cyclization or oxidation steps using software like Gaussian or ORCA .
- Solvent effects modeling: Simulate solvation dynamics with COSMO-RS to optimize solvent selection for intermediate stability .
- Machine learning (ML): Train ML models on existing reaction datasets to predict regioselectivity or side-product formation .
Example workflow:
Perform conformational sampling for intermediates.
Calculate thermodynamic and kinetic parameters.
Validate predictions with small-scale experiments .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
Essential techniques:
- Nuclear Magnetic Resonance (NMR): , , and 2D NMR (e.g., COSY, HSQC) to confirm substituent positions and hydrogen bonding .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% threshold for pharmaceutical-grade research) .
- X-ray crystallography: Resolve crystal structure to validate stereochemistry and salt formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
